N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 941931-71-1
VCID: VC7754250
InChI: InChI=1S/C12H18N2O4S2/c1-2-9-19(15,16)13-11-4-6-12(7-5-11)14-8-3-10-20(14,17)18/h4-7,13H,2-3,8-10H2,1H3
SMILES: CCCS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Molecular Formula: C12H18N2O4S2
Molecular Weight: 318.41

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide

CAS No.: 941931-71-1

Cat. No.: VC7754250

Molecular Formula: C12H18N2O4S2

Molecular Weight: 318.41

* For research use only. Not for human or veterinary use.

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide - 941931-71-1

Specification

CAS No. 941931-71-1
Molecular Formula C12H18N2O4S2
Molecular Weight 318.41
IUPAC Name N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propane-1-sulfonamide
Standard InChI InChI=1S/C12H18N2O4S2/c1-2-9-19(15,16)13-11-4-6-12(7-5-11)14-8-3-10-20(14,17)18/h4-7,13H,2-3,8-10H2,1H3
Standard InChI Key KHYJIUWOYMHKHO-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • A propane-1-sulfonamide group (–SO₂NH–C₃H₇), providing hydrophilicity and hydrogen-bonding capability.

  • A para-substituted phenyl ring, serving as a rigid spacer.

  • A 1,1-dioxidoisothiazolidin-2-yl group, a saturated heterocycle with two sulfonyl oxygen atoms, contributing to conformational restraint and electronic effects.

The molecular formula is C₁₂H₁₆N₂O₄S₂, with a calculated molecular weight of 340.39 g/mol.

Physicochemical Properties

  • Solubility: Sulfonamides typically exhibit moderate aqueous solubility due to their polar sulfonyl group. Analogous compounds, such as N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide, demonstrate solubilities ranging from 60–230 µM .

  • LogP: Estimated at 1.2–1.8, indicating balanced lipophilicity for membrane permeability.

  • pKa: The sulfonamide group’s acidic proton has a pKa ~10, making it deprotonated under physiological conditions.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is documented, analogous sulfonamides are synthesized via:

  • Sulfonylation: Reaction of a primary amine with propane sulfonyl chloride.

  • Heterocycle Formation: Construction of the isothiazolidine dioxide ring via cyclization of β-amino thiols followed by oxidation .

A plausible route (Figure 1) involves:

  • Step 1: Nitration of 4-bromoaniline to 4-nitroaniline.

  • Step 2: Nucleophilic aromatic substitution (SNAr) with isothiazolidine dioxide.

  • Step 3: Reduction of the nitro group to an amine.

  • Step 4: Sulfonylation with propane sulfonyl chloride.

Optimization Challenges

  • Ring Stability: The isothiazolidine dioxide ring may undergo hydrolysis under acidic conditions, necessitating pH-controlled reactions.

  • Regioselectivity: Ensuring para-substitution on the phenyl ring requires directing groups or protective strategies .

Biological Activity and Mechanisms

Antiviral Activity

Compounds like 2a (Table 3 in ) demonstrate antialphaviral activity (pEC₅₀ = 6.2) by inhibiting nsP2 helicase ATPase. Structural similarities suggest N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide may target viral enzymes, though empirical validation is needed.

Selectivity Considerations

The propane sulfonamide chain’s length and flexibility may influence target selectivity. Shorter chains (e.g., methyl) in analogs show reduced off-target effects compared to bulkier substituents .

Pharmacokinetics and Toxicology

Absorption and Distribution

  • Bioavailability: Estimated at 40–60% based on logP and solubility profiles.

  • Plasma Protein Binding: Sulfonamides often exhibit 70–90% binding, potentially limiting free drug concentration.

Metabolism and Excretion

  • Hepatic Metabolism: Likely undergoes oxidation via CYP3A4 and glucuronidation.

  • Excretion: Primarily renal, with sulfone metabolites detectable in urine.

Toxicity Profile

  • Cytotoxicity: Analogous sulfonamides show IC₅₀ > 50 µM in HEK293 cells .

  • hERG Inhibition: Low risk predicted due to limited cationic charge.

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